molecular formula C14H17NO4S B2683951 N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1351645-75-4

N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2683951
CAS No.: 1351645-75-4
M. Wt: 295.35
InChI Key: QJBYJVBFSCFGLN-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves the reaction of 2,5-dimethylfuran with a suitable sulfonamide precursor. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The reaction mixture is stirred at room temperature, and the product is isolated by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are crucial for its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-2-(thiophen-3-yl)acetamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Uniqueness

N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of the furan ring and methoxybenzenesulfonamide group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-8-12(11(2)19-10)9-15-20(16,17)14-7-5-4-6-13(14)18-3/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBYJVBFSCFGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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